molecular formula C19H26N2O4 B2673337 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 900006-72-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2673337
CAS No.: 900006-72-6
M. Wt: 346.427
InChI Key: QVCSXUHPXYOBLO-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide typically involves a multi-step process. One of the key steps is the formation of the spirocyclic structure, which can be achieved through a highly diastereoselective Felkin anti aldol addition to a methyl ketone, followed by selective methylation . The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the spirocyclic structure with the oxalamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-8-14(2)10-15(9-13)21-18(23)17(22)20-11-16-12-24-19(25-16)6-4-3-5-7-19/h8-10,16H,3-7,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCSXUHPXYOBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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